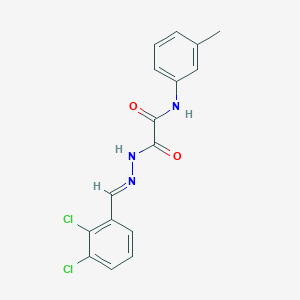

2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Description

2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is a hydrazone derivative characterized by a 2,3-dichlorobenzylidene moiety linked to a hydrazine-carboxamide scaffold. The 3-methylphenyl group on the acetamide moiety contributes to lipophilicity, influencing its pharmacokinetic profile .

Properties

Molecular Formula |

C16H13Cl2N3O2 |

|---|---|

Molecular Weight |

350.2 g/mol |

IUPAC Name |

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(3-methylphenyl)oxamide |

InChI |

InChI=1S/C16H13Cl2N3O2/c1-10-4-2-6-12(8-10)20-15(22)16(23)21-19-9-11-5-3-7-13(17)14(11)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |

InChI Key |

KFJUHJVKCNLUSH-DJKKODMXSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives, followed by acylation with 3-methylphenyl isocyanate. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in ethanol

Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Introduction of halogen, nitro, or sulfonyl groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests possible activity against certain diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide involves interaction with specific molecular targets such as enzymes or receptors. The dichlorobenzylidene group may facilitate binding to active sites, while the hydrazino and oxoacetamide groups can participate in hydrogen bonding and other interactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Electronic Effects: The 2,3-dichloro substitution (target compound) provides stronger electron-withdrawing effects compared to mono-chloro (e.g., 3-chloro in ) or methoxy substituents (e.g., 4-methoxyphenyl in ). Methoxy groups (e.g., in ) increase solubility but reduce lipophilicity, which may affect membrane permeability.

Biological Activity: Thioamide derivatives (e.g., (E)-2-(2,3-dichlorobenzylidene)-N-phenylhydrazinecarbothioamide ) show structural similarity but replace the carbonyl oxygen with sulfur, altering hydrogen-bonding capacity and metabolic stability.

Key Observations:

- The target compound’s synthesis likely follows a condensation reaction between 2,3-dichlorobenzaldehyde and hydrazino-oxoacetamide precursors, similar to methods in .

- Yields for dichlorobenzylidene derivatives range from 67% to 89%, with higher yields observed for bulkier substituents (e.g., phenyl groups) due to reduced steric hindrance .

Physicochemical Properties

- Lipophilicity : The 3-methylphenyl group in the target compound enhances logP compared to methoxy-substituted analogues (e.g., ), favoring blood-brain barrier penetration.

- Melting Points : Dichloro-substituted compounds generally exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding, whereas methoxy derivatives show lower values (~150–180°C) .

Pharmacological Potential

- Antimicrobial Activity : Hydrazones with dichlorobenzylidene groups (e.g., ) inhibit Gram-positive bacteria (MIC = 8–16 µg/mL), suggesting the target compound may share this activity.

- Enzyme Inhibition : Analogues with hydroxy groups (e.g., ) show tyrosinase inhibition, while electron-withdrawing substituents (e.g., 2,3-dichloro) may enhance binding to oxidative enzymes .

Biological Activity

The compound 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C16H16Cl2N4O

- Molecular Weight : 353.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, which may enhance its interaction with enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exhibit antioxidant , antimicrobial , and anticancer properties.

Antioxidant Activity

Antioxidant assays are crucial for evaluating the potential of compounds to scavenge free radicals. The compound was tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing significant radical scavenging activity with an IC50 value comparable to known antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid (Control) | 10.0 |

Antimicrobial Activity

The compound was screened against various bacterial strains using the disk diffusion method. Results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

Anticancer Activity

In vitro studies were conducted on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

- Study on Anticancer Properties : A study investigated the effects of the compound on cell cycle progression in HeLa cells. Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest, indicating potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar hydrazone derivatives. It was found that modifications in the substituent groups significantly influenced their antibacterial potency, suggesting structure-activity relationships that could be explored further.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.